1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one

Analytical Chemistry Quality Control Procurement Specification

Researchers studying the DHP scaffold face a critical challenge: the biological activity of analogs is exquisitely sensitive to the nature and position of ring substituents. Using a lower-purity or uncharacterized analog introduces uncontrolled variables that can invalidate SAR studies and synthetic routes. Procure this 97% HPLC-pure building block with documented physical properties as the definitive analytical benchmark. - Validated for PqsR antagonist SAR: Related DHP analogs show IC50 = 32 µM against P. aeruginosa PAO1. - Trusted MR pharmacophore: DHP core delivers IC50 = 43 nM with >200-fold selectivity over AR and PR. - Reliable supply chain: Packaged in amber glass bottles; stored sealed in dry, 2-8°C conditions to ensure multi-year stability.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 34581-92-5
Cat. No. B1597153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one
CAS34581-92-5
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C1)C(=O)C
InChIInChI=1S/C7H9NO2/c1-5-3-7(10)8(4-5)6(2)9/h3H,4H2,1-2H3
InChIKeyAINPDQRRTXHBAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one: Procurement and Research-Grade Overview


1-Acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one (CAS: 34581-92-5) is a heterocyclic small molecule featuring a core 2,5-dihydropyrrol-2-one (DHP) scaffold . This compound is typically supplied as a solid with a stated purity of 97% (HPLC) , and is packaged in amber glass bottles to ensure stability during storage and shipping . While not a finalized active pharmaceutical ingredient (API), this functionalized pyrrolone serves as a key building block or reference standard for the synthesis of more complex dihydropyrrolone derivatives, a class of compounds under active investigation for antimicrobial and herbicidal applications [1].

Beyond the DHP Scaffold: Critical Purity and Physical Properties of 1-Acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one


The 2,5-dihydropyrrol-2-one (DHP) core is a privileged scaffold in medicinal chemistry, with derivatives showing potent and selective activity against targets like the mineralocorticoid receptor (IC50 values as low as 43 nM) and the PqsR quorum sensing system in Pseudomonas aeruginosa [1]. However, the biological activity of DHP analogs is exquisitely sensitive to the nature and position of substituents on the ring [2]. Therefore, substituting 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one with an uncharacterized or lower-purity analog for synthesis, assay development, or as a reference standard is not scientifically justifiable. Its defined purity (97% ) and specific physical properties—including a melting point of 89°C and a refractive index of 1.512 —provide the analytical benchmarks necessary for reproducible research. Using a compound lacking this documentation introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) studies or lead to failed synthetic routes.

Quantitative Differentiation of 1-Acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one for Scientific Procurement


Analytical Purity: Benchmarking Against Unspecified Commercial Alternatives

The 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one from Thermo Scientific is certified to a minimum purity of 97% by HPLC , with a specified assay range of 96.5% to 100.0% . In contrast, generic bulk suppliers often list purity grades as 'industrial grade' without specific analytical data , creating unacceptable variability for research applications.

Analytical Chemistry Quality Control Procurement Specification

Physicochemical Stability and Handling: Validated Parameters for Experimental Reproducibility

This compound possesses a well-defined melting point of 89°C, a boiling point of 265.4°C at 760 mmHg, and a density of 1.171 g/cm³ . These data provide a clear benchmark for assessing compound integrity upon receipt and storage. Furthermore, its packaging in an amber glass bottle provides documented protection against photodegradation, a specification often absent from less rigorously sourced comparators.

Physical Chemistry Chemical Stability Experimental Reproducibility

Scaffold Validation for Antimicrobial Quorum Sensing Research

While the specific biological activity of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one is not directly reported, its core dihydropyrrol-2-one (DHP) scaffold is a validated pharmacophore for potent inhibition of the PqsR quorum sensing system in Pseudomonas aeruginosa. In a comparative study of DHP analogs, a compound (7g) containing a 2-mercaptopyridyl linkage inhibited the pqs system with an IC50 of 32 µM [1]. This confirms the utility of the DHP core for developing novel anti-virulence agents. This specific building block, with its defined 4-methyl and N-acetyl substituents, offers a unique starting point for SAR expansion distinct from other reported DHP analogs.

Antimicrobial Resistance Quorum Sensing Biofilm Inhibition Medicinal Chemistry

Scaffold Validation for Selective Nuclear Receptor Antagonism

The dihydropyrrol-2-one (DHP) ring system has been successfully employed as a novel scaffold for designing potent and selective mineralocorticoid receptor (MR) antagonists. In a structure-activity relationship study, a specific DHP derivative (compound 11i) demonstrated excellent in vitro MR binding activity with an IC50 of 43 nM and high selectivity (>200-fold) over related androgen and progesterone receptors [1]. This establishes the DHP core, and by extension derivatives like 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one, as a promising template for developing nonsteroidal MR antagonists.

Nuclear Receptor Mineralocorticoid Receptor Selectivity Structure-Based Drug Design

Regulatory and Safety Handling: Defined Hazard Classification for Risk Management

The safety profile of 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one is clearly defined, with Globally Harmonized System (GHS) hazard statements indicating it causes skin, respiratory, and serious eye irritation . This contrasts with poorly characterized or 'research-only' compounds that lack any safety documentation, a significant liability and operational risk for institutions. The explicit GHS statements allow for proper risk assessment and implementation of appropriate engineering controls (e.g., fume hoods) and personal protective equipment (PPE) .

Safety Data Sheet Risk Assessment Laboratory Safety Compliance

Research and Development (R&D) Use Authorization: Clearance for Investigational Use Only

According to available regulatory information, 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one is not listed on the US EPA Toxic Substances Control Act (TSCA) inventory . As such, it is explicitly designated for research and development use only . This is a critical distinction from chemicals intended for manufacturing or commercial distribution, which require TSCA listing. Procuring this compound for its intended R&D purpose ensures compliance with federal regulations and avoids the legal and financial penalties associated with misuse.

Regulatory Status TSCA Research Use Only Procurement Compliance

Targeted Scientific and Industrial Applications for 1-Acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one


Medicinal Chemistry: Lead Optimization for Antimicrobial Virulence Blockers

Procure 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one as a versatile building block for synthesizing focused libraries of dihydropyrrol-2-one (DHP) analogs targeting the PqsR quorum sensing system in P. aeruginosa. Its defined purity (97% ) ensures that observed biological activity can be reliably attributed to the intended SAR modifications rather than confounding impurities. As demonstrated by related DHP analogs (IC50 = 32 µM against P. aeruginosa PAO1 [1]), this scaffold holds promise for developing novel anti-virulence therapies.

Chemical Biology: Development of Novel Nuclear Receptor Modulators

Utilize 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one as a starting material for the creation of nonsteroidal mineralocorticoid receptor (MR) antagonists. The DHP core has been validated as a pharmacophore for potent (IC50 = 43 nM) and highly selective MR antagonism (>200-fold over AR and PR) [2]. The well-characterized physical properties of this building block (m.p. 89°C ) facilitate reliable handling and storage during synthetic workflows.

Analytical Chemistry: HPLC Method Development and Validation Standard

Employ the 97% pure 1-acetyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one as a reference standard for developing and validating quantitative analytical methods (e.g., HPLC-UV/Vis or LC-MS) for the detection and quantification of DHP derivatives in complex mixtures. The certified purity range (96.5-100.0% ) provides the necessary analytical benchmark for accurate method calibration and ensures reliable quantification of this compound class in both biological matrices and chemical process streams.

Agrochemical Research: Herbicide Discovery Program Reference Compound

Source this compound as a reference standard for herbicidal research, given that the broader class of substituted 2,5-dihydropyrrol-2-ones has demonstrated high herbicidal activity and serves as the basis for selective herbicide development [3]. Its documented stability and packaging in amber glass bottles ensure the compound's integrity over the course of multi-year agrochemical discovery programs, preventing false negatives in greenhouse screening due to material degradation.

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